molecular formula C12H10O3 B3044712 3-Acetyl-2-methyl-4H-chromen-4-one CAS No. 10037-20-4

3-Acetyl-2-methyl-4H-chromen-4-one

Cat. No.: B3044712
CAS No.: 10037-20-4
M. Wt: 202.21 g/mol
InChI Key: LZJFGCZRSNJCJZ-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one scaffold is a significant structural entity in various medicinal compounds due to its versatile biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one structure . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetyl-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and potential biological activities, distinguishing it from other chromen-4-one derivatives .

Properties

CAS No.

10037-20-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-acetyl-2-methylchromen-4-one

InChI

InChI=1S/C12H10O3/c1-7(13)11-8(2)15-10-6-4-3-5-9(10)12(11)14/h3-6H,1-2H3

InChI Key

LZJFGCZRSNJCJZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C

Origin of Product

United States

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